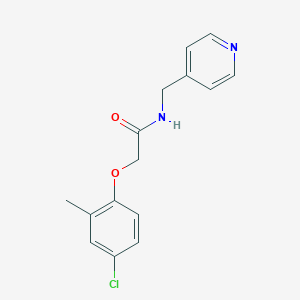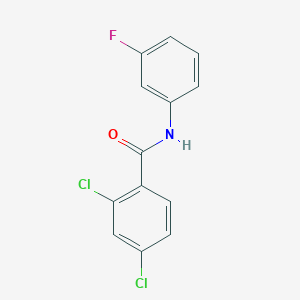![molecular formula C16H17N3O2 B270785 (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B270785.png)
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide, also known as MBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide involves its interaction with various cellular targets, including proteins and enzymes. This compound has been found to inhibit the activity of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, leading to the activation of caspase-dependent pathways. In addition, this compound has been found to inhibit the activity of enzymes, such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of bacterial and fungal growth. In addition, this compound has been found to possess anti-inflammatory properties by suppressing the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide in lab experiments is its simple and efficient synthesis method. In addition, this compound has shown promising results in various scientific research applications, making it a potential candidate for further studies. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for the scientific research of (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide. One of the potential applications of this compound is in cancer treatment, where it can be used as a potential chemotherapeutic agent. In addition, this compound can be further studied for its antimicrobial activity, with the aim of developing new antimicrobial therapies. Furthermore, the anti-inflammatory properties of this compound can be explored for the development of new anti-inflammatory drugs.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. The simple and efficient synthesis method of this compound, along with its promising results in various scientific research applications, makes it a potential candidate for further studies. The future directions of this compound include cancer treatment, antimicrobial activity, and anti-inflammatory properties, among others.
Méthodes De Synthèse
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction between 4-methylbenzyl alcohol and 2-hydrazinobenzaldehyde in the presence of acetic acid and ethanol. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide has been extensively studied for its potential applications in various fields, including cancer treatment, antimicrobial activity, and anti-inflammatory properties. In cancer treatment, this compound has been found to induce apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins, leading to the activation of caspase-dependent pathways. In addition, this compound has shown promising results in inhibiting the growth of various bacterial and fungal strains, making it a potential candidate for antimicrobial therapy. Furthermore, this compound has been found to possess anti-inflammatory properties by suppressing the expression of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C16H17N3O2 |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
[(E)-[3-[(4-methylphenyl)methoxy]phenyl]methylideneamino]urea |
InChI |
InChI=1S/C16H17N3O2/c1-12-5-7-13(8-6-12)11-21-15-4-2-3-14(9-15)10-18-19-16(17)20/h2-10H,11H2,1H3,(H3,17,19,20)/b18-10+ |
Clé InChI |
ZCXDPNORBGYGSR-VCHYOVAHSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)N |
SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)N |
SMILES canonique |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





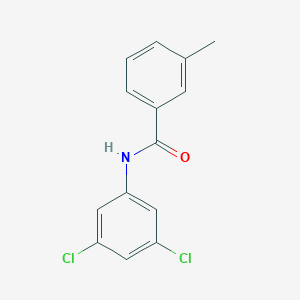

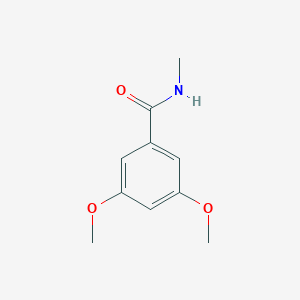
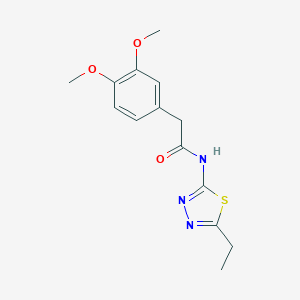
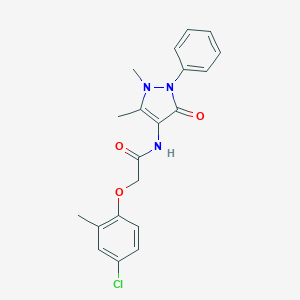
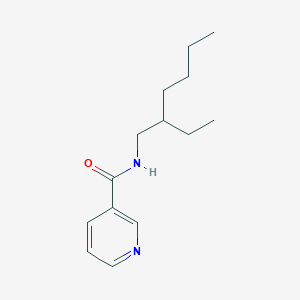
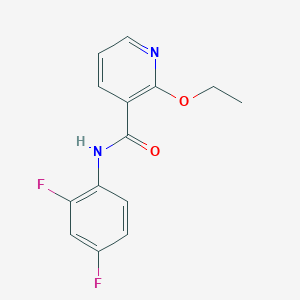

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)
